Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an amino group, and a methylpiperazine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate typically involves the reaction of 4-amino-2-(4-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Restoration of the amino group.
Substitution: Formation of 4-amino-2-(4-methylpiperazin-1-yl)benzoic acid.
Scientific Research Applications
Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved include binding to the active site of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a similar piperazine moiety but differs in the position of the functional groups.
Uniqueness
Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic pathways .
Biological Activity
Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with a piperazine ring, which enhances its interaction with various biological targets. The chemical formula is C14H20N4O2 and it has a molecular weight of approximately 280.34 g/mol.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study found that compounds with similar structures displayed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Neuroactive Properties
The piperazine moiety in the compound is known to enhance binding affinity to neurotransmitter receptors, suggesting potential neuroactive properties. Research has indicated that it may modulate dopaminergic and serotonergic pathways, which could be beneficial in treating neurological disorders .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects depending on the target enzyme or receptor .
Case Studies and Research Findings
-
Antiviral Activity
A study focused on the antiviral properties of similar compounds against Ebola and Marburg viruses showed that structural analogs exhibited significant inhibitory effects on viral entry into host cells . Compounds structurally related to this compound were found to have EC50 values below 10 μM, indicating potent antiviral activity. -
Anticancer Efficacy
In a series of experiments involving various cancer cell lines, this compound demonstrated dose-dependent inhibition of cell growth. The compound induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology . -
Neuropharmacological Studies
Investigations into the neuroactive properties revealed that the compound could enhance neurotransmitter release in neuronal cultures, supporting its potential use in treating mood disorders .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity | Unique Features |
---|---|---|---|
Methyl 3-(2-methylpiperazin-1-yl)benzoate | 1131622-60-0 | Moderate antibacterial | Different substitution pattern affecting reactivity |
Methyl 3-(4-methylpiperazin-1-yl)benzoate | 474334-89-9 | Anticancer activity | Contains a piperazine group at a different position |
Methyl 4-(piperazin-1-yl)benzoate hydrochloride | 1269393-85-2 | Neuroactive properties | Hydrochloride salt form affecting solubility |
Properties
IUPAC Name |
methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-9-10(14)3-4-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKDGPFCTRDUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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